8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
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Overview
Description
8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is a complex organic compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features a spiro linkage between a benzoyl group and a spiro[5.5]undecane framework, with additional functional groups including a nitrile and an oxa-aza moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 2,3-dichlorobenzoyl group is usually accomplished via acylation reactions, where the spiro compound is treated with 2,3-dichlorobenzoyl chloride in the presence of a base such as pyridine. The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and scaling up the process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like the nitrile can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and other diseases.
Industry: The compound can be used in the development of new materials with unique properties due to its spiro structure.
Mechanism of Action
The mechanism by which 8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in antiviral research, it has been shown to inhibit the activity of viral enzymes such as NS5-methyltransferase, which is crucial for viral replication. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the replication of the virus.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives: These compounds have shown activity against dengue virus type 2 and share a similar spiro[5.5]undecane core.
1,3-Dioxane and 1,3-Dithiane spiro compounds:
Uniqueness
8-(2,3-Dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile is unique due to its specific combination of functional groups and its potential applications in antiviral research. Its ability to inhibit viral enzymes sets it apart from other spiro compounds, making it a valuable candidate for further study in medicinal chemistry.
Properties
IUPAC Name |
8-(2,3-dichlorobenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c18-13-6-3-5-12(15(13)19)16(22)21-9-4-8-17(14(21)11-20)7-1-2-10-23-17/h3,5-6,14H,1-2,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPDKRVBZARFDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCCN(C2C#N)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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